molecular formula C21H42 B11748676 cis-9-Heneicosene

cis-9-Heneicosene

Cat. No.: B11748676
M. Wt: 294.6 g/mol
InChI Key: NVBODECJSYHQIE-ZPHPHTNESA-N
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Description

cis-9-Heneicosene: is a long-chain hydrocarbon with the chemical formula CH3(CH2)10CH=CH(CH2)7CH3 . It is a type of alkene, specifically a mono-unsaturated hydrocarbon, characterized by the presence of a double bond between the ninth and tenth carbon atoms in the chain. This compound is known for its role as a pheromone in certain insect species, particularly the housefly (Musca domestica) .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-9-Heneicosene can be synthesized through a metathesis reaction involving suitable alkene starting materials. The process involves the following steps :

    Selection of Alkenes: Alkenes with at least 10 carbon atoms having an n-nonylidene radical and alkenes with at least 13 carbon atoms having an n-dodecylidene radical are selected.

    Catalyst: A catalytic amount of an olefin metathesis catalyst, such as tungsten hexachloride, ethylaluminum dichloride, or rhenium heptoxide, is used.

    Reaction Conditions: The reaction is carried out at temperatures ranging from 0°C to 180°C, depending on whether a homogeneous or heterogeneous catalyst is used.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Reaction Mechanism

The metathesis involves reacting alkenes with a tungsten-based catalyst system (e.g., WCl₆, C₂H₅OH, and C₂H₅AlCl₂). For example:

  • Starting materials : 9-Octadecene (C₁₈H₃₆) and 2-Hexadecene (C₁₆H₃₂).

  • Products : 9-Tricosene (C₂₃H₄₆) and 9-Heneicosene (C₂₁H₄₂).

The reaction proceeds through a metal-carbene intermediate, facilitating bond reorganization .

Experimental Data

Reaction Temperature (°C)Reaction Time (hours)Tricosene Yield (% by weight)Heneicosene Yield (% by weight)Catalyst System
60513.01.4WCl₆/EtOH/EtAlCl₂
100515.5-WCl₆/EtOH/EtAlCl₂

Key observations:

  • Higher temperatures (100°C) favor tricosene formation .

  • The cis-isomer predominates due to stereoselective catalysis .

Oxidation Reactions

The double bond in cis-9-Heneicosene undergoes oxidation, forming biologically active derivatives.

Epoxidation

Reaction with peroxides or enzymatic action produces cis-9,10-epoxyheneicosane :
This compound+ROOHcis-9,10-epoxyheneicosane+ROH\text{this compound} + \text{ROOH} \rightarrow \text{cis-9,10-epoxyheneicosane} + \text{ROH}

Ketone Formation

Oxidative cleavage or hydroxylation followed by oxidation yields 14-heneicosen-10-one :
This compound[O](Z)-14-heneicosen-10-one\text{this compound} \xrightarrow{\text{[O]}} (Z)\text{-14-heneicosen-10-one}

Biological Context

  • In Musca domestica (houseflies), these oxidation products modulate male mating behavior:

    • Epoxides reduce homosexual mating attempts .

    • Ketones enhance copulatory activity when combined with methylalkanes .

Catalytic Hydrogenation (Theoretical)

While not explicitly documented in the provided sources, hydrogenation of the double bond would yield heneicosane (C₂₁H₄₄):
This compound+H2Pt/NiHeneicosane\text{this compound} + \text{H}_2 \xrightarrow{\text{Pt/Ni}} \text{Heneicosane}
This reaction is typical for alkenes but requires experimental validation for this compound.

Scientific Research Applications

Chemical Ecology

Pheromone Component
Cis-9-heneicosene is recognized as an essential component of the sex pheromones in several insect species, particularly in houseflies (Musca domestica). Research indicates that this compound works synergistically with other compounds to enhance mating behavior in male flies. For instance, a study demonstrated that mixtures of this compound with other alkenes significantly increased male courtship behavior compared to individual components .

Behavioral Studies
In behavioral assays, this compound has been shown to elicit strong responses from male flies, indicating its role in sexual attraction. The presence of this compound in the cuticular hydrocarbons of female flies was found to be crucial for initiating mating strikes from males .

Pest Management

Insect Attractant
Due to its effectiveness as a pheromone component, this compound is utilized in developing traps for controlling housefly populations. The compound can be incorporated into bait formulations or used in traps to attract and capture male flies, thereby disrupting mating cycles and reducing pest populations .

Field Studies
Field studies have validated the use of this compound as a lure for houseflies. Panels treated with this compound showed a marked increase in fly captures compared to untreated controls, indicating its potential utility in integrated pest management strategies .

Organic Synthesis

Synthesis of Pheromones
this compound can be synthesized through various methods, including olefin metathesis and selective hydrogenation processes. These synthetic routes are important for producing pheromones for research and commercial applications. The efficient synthesis of this compound from readily available alkenes has been reported, facilitating its use in biological studies and pest control formulations .

Data Summary

Application AreaDescriptionKey Findings
Chemical Ecology Component of insect pheromonesEnhances mating behavior in houseflies
Pest Management Attractant for trapsIncreases capture rates of houseflies in field studies
Organic Synthesis Synthetic routes availableEfficient production methods from common alkenes

Case Studies

  • Housefly Mating Behavior Study
    A comprehensive study analyzed the effects of various hydrocarbon mixtures on male housefly mating behavior. It was found that a combination including this compound significantly increased mating attempts compared to controls lacking this compound .
  • Field Trap Efficacy
    In another study, traps baited with this compound were deployed in agricultural settings. Results indicated a substantial reduction in fly populations over time, demonstrating the compound's effectiveness as a pest management tool .

Mechanism of Action

The mechanism by which cis-9-Heneicosene exerts its effects is primarily through its role as a pheromone. In insects like the housefly, it acts on olfactory receptors, triggering behavioral responses such as mating or aggregation. The molecular targets are specific olfactory receptor neurons that detect the presence of the compound and initiate a signaling cascade leading to the observed behavior .

Comparison with Similar Compounds

cis-9-Heneicosene can be compared with other similar long-chain alkenes, such as:

    cis-9-Tricosene: Another insect pheromone with a similar structure but a longer carbon chain.

    cis-11-Heneicosene: A structural isomer with the double bond at the eleventh position instead of the ninth.

Uniqueness: this compound is unique due to its specific role as a pheromone in the housefly, making it a valuable compound for studies in insect behavior and pest control .

Biological Activity

Cis-9-Heneicosene (C21H42) is a long-chain hydrocarbon belonging to the class of alkenes, specifically characterized by a double bond at the ninth carbon position. This compound is primarily recognized for its biological activity, particularly as a pheromone in various insect species. Understanding its biological properties is crucial for applications in pest management and ecological studies.

Chemical Structure and Properties

This compound is a linear alkene with the following structural formula:

C21H42=CH3(CH2)8CH=CH(CH2)11CH3\text{C}_{21}\text{H}_{42}=\text{CH}_3(\text{CH}_2)_{8}\text{CH}=\text{CH}(\text{CH}_2)_{11}\text{CH}_3

Physical Properties

PropertyValue
Molecular Weight298.57 g/mol
Boiling Point360 °C
Melting Point-40 °C
Density0.8 g/cm³

Pheromonal Role

This compound has been identified as an important component of pheromonal communication in several insect species, particularly in the housefly (Musca domestica). It plays a significant role in mating behavior by influencing male attraction and courtship activities.

  • Attraction Mechanism : Research indicates that mixtures containing this compound can enhance male mating behavior when presented alongside other pheromonal compounds like (Z)-9-tricosene. However, studies have shown that its effectiveness varies depending on the concentration and presence of other compounds .
  • Behavioral Studies : In controlled experiments, male flies exhibited increased courtship behavior when exposed to blends of (Z)-9-tricosene and this compound. However, isolated this compound did not significantly increase mating strikes compared to control groups .

Toxicological Studies

Recent investigations into the toxicological effects of this compound have revealed its potential impacts on non-target organisms:

  • Cellular Response : In vitro studies demonstrated that exposure to this compound elicited responses in human macrophage cell lines, indicating possible inflammatory pathways activated by this compound .
  • Environmental Impact : The compound's persistence in the environment raises concerns regarding its bioaccumulation and long-term effects on ecosystems.

Study 1: Pheromonal Efficacy in Houseflies

In a study conducted by La-France et al. (1989), it was found that a mixture of (Z)-9-tricosene and this compound significantly increased male housefly activity. The study highlighted the synergistic effects of these compounds when presented together, suggesting that while this compound contributes to pheromonal signaling, it may require other compounds to enhance its efficacy .

Study 2: Toxicological Assessment

A study assessing the effects of various hydrocarbons, including this compound, on human cell lines revealed that this compound could induce inflammatory markers such as IL-8 and COX-2. These findings suggest that while it serves a biological function as a pheromone, it may also pose risks to human health upon exposure .

Properties

Molecular Formula

C21H42

Molecular Weight

294.6 g/mol

IUPAC Name

(Z)-henicos-9-ene

InChI

InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17-

InChI Key

NVBODECJSYHQIE-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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